molecular formula C7H7Cl6Sb B12756732 Tropylium hexachloroantimonate CAS No. 26810-97-9

Tropylium hexachloroantimonate

Cat. No.: B12756732
CAS No.: 26810-97-9
M. Wt: 425.6 g/mol
InChI Key: OKEPGJWIIBYKLG-UHFFFAOYSA-H
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Description

Tropylium hexachloroantimonate is a salt consisting of the aromatic tropylium cation (C₇H₇⁺) and the hexachloroantimonate anion (SbCl₆⁻) . This compound serves as a stable and convenient source of the tropylium ion, a non-benzenoid aromatic species that functions as a powerful organocatalyst and a soft Lewis acid in organic synthesis . The primary research value of this reagent lies in its ability to replace transition-metal catalysts in a variety of transformations, offering advantages such as excellent functional group tolerance, high yields under moderate conditions, and the production of non-toxic byproducts . Its applications in research are diverse, including facilitating hydroboration reactions, oxidative functionalization, trans-acetalization, and acting as a coupling reagent in the synthesis of complex macrocyclic and cage structures . The mechanism of action often involves the tropylium ion acting as a hydride abstractor or an electrophile, with the driving force for many reactions being the regeneration of the stable, aromatic tropylium system . Beyond synthetic chemistry, tropylium-ion-based charge-transfer compounds are also explored in materials science for developing functional materials with properties such as structural phase transitions and dielectric anomalies . Chemical Identifiers: • CAS: 1586-91-0 • Linear Formula: (C₆H₅)₃CSbCl₆ • Molecular Weight: 577.79 g/mol This product is labeled For Research Use Only (RUO). It is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

26810-97-9

Molecular Formula

C7H7Cl6Sb

Molecular Weight

425.6 g/mol

IUPAC Name

cyclohepta-1,3,5-triene;hexachloroantimony(1-)

InChI

InChI=1S/C7H7.6ClH.Sb/c1-2-4-6-7-5-3-1;;;;;;;/h1-5H,6H2;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

OKEPGJWIIBYKLG-UHFFFAOYSA-H

Canonical SMILES

C1C=CC=CC=[C+]1.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl

Origin of Product

United States

Conceptual Foundations of the Tropylium Cation

Theoretical Frameworks of Non-Benzenoid Aromaticity

The unusual stability of the tropylium (B1234903) cation is not immediately obvious from its structure as a carbocation. However, its properties are rationalized by the principles of aromaticity, which extend beyond neutral, six-membered rings.

Aromaticity is predicted by Hückel's rule, which states that a planar, cyclic, and fully conjugated molecule or ion is aromatic if it possesses (4n+2) π-electrons, where 'n' is a non-negative integer. fiveable.mechemistrysteps.com The tropylium cation fits these criteria perfectly. It is a regular heptagonal, planar, cyclic ion. wikipedia.org The seven sp²-hybridized carbon atoms form a continuous ring of overlapping p-orbitals. msu.edu While there are seven carbon atoms, the positive charge signifies the presence of a vacant p-orbital. The three double bonds contribute six π-electrons to the system. chemistrysteps.comutexas.edu With n=1, the system satisfies the 4n+2 rule (4(1)+2 = 6), confirming its aromatic character. wikipedia.orgfiveable.me This 6π-electron configuration is analogous to that of benzene (B151609), leading to its enhanced stability. msu.eduutexas.edu

The defining feature of the tropylium cation is the complete delocalization of its six π-electrons and its positive charge over the entire seven-membered ring. mdpi.comencyclopedia.pub This delocalization means the positive charge is not confined to a single carbon atom but is distributed evenly across all seven, resulting in significant resonance stabilization. fiveable.menih.gov This charge distribution is a key factor in the ion's stability. fiveable.me Molecular orbital theory indicates that the delocalization energy of the tropylium ion is substantially greater than that of its open-chain equivalent. dalalinstitute.com This aromatic stabilization makes the tropylium cation an exceptionally stable carbocation, unlike typical carbocations which are highly reactive intermediates. utexas.edudalalinstitute.com

While both the tropylium cation and benzene are archetypal aromatic systems with 6 π-electrons, they exhibit notable differences. msu.eduquora.com Benzene is a neutral molecule, whereas the tropylium ion carries a positive charge, which generally makes non-benzenoid systems less stable than their benzenoid counterparts. encyclopedia.pub The resonance stabilization energy of benzene is estimated to be around 36 kcal/mol. msu.edu Direct comparisons of aromaticity are complex, but ¹H-NMR studies have suggested that the tropylium cation possesses about 22–50% of the aromatic character of benzene. encyclopedia.pubnih.gov Despite this, the tropylium ion is remarkably stable for a carbocation. msu.edu

Table 1: Comparison of Tropylium Cation and Benzene

PropertyTropylium Cation ([C₇H₇]⁺)Benzene (C₆H₆)
Molecular Formula [C₇H₇]⁺C₆H₆
Ring Size 7-membered6-membered
π-Electron Count 66
Hückel's Rule (4n+2) n=1, Aromaticn=1, Aromatic
Charge +1 (delocalized)Neutral
Hybridization All carbons sp²All carbons sp²
Geometry Planar, heptagonalPlanar, hexagonal
Relative Aromaticity Estimated at 22-50% of benzene. encyclopedia.pubnih.govPrototypical aromatic compound. fiveable.me

The concept of aromaticity can also be applied to electronic excited states, governed by Baird's rule. In contrast to Hückel's rule for ground states, Baird's rule posits that cyclic, planar, conjugated systems with (4n+2) π-electrons are antiaromatic in their lowest-lying triplet excited state. researchgate.netresearchgate.net Consequently, the tropylium cation, which is aromatic in its ground state, is predicted to be antiaromatic in its excited triplet state. researchgate.net

Studies of the tropylium cation's excited states have proven challenging due to weak electronic transitions. acs.orgfigshare.com However, the first gas-phase electronic spectrum of the ion revealed that its S₁ excited state is influenced by the dynamical Jahn-Teller effect. acs.orgfigshare.com Upon excitation, the geometry of the ring changes, primarily through an elongation of the C-C bonds. acs.orgfigshare.com This switch from aromatic to antiaromatic character upon excitation can be a powerful driving force for photochemical reactions. researchgate.netchemrxiv.org

Table 2: Aromaticity Rules for Ground and Excited States

Electronic Stateπ-Electron CountGoverning RulePredicted Character for Tropylium Cation
Ground State (S₀) 4n + 2Hückel's RuleAromatic
Ground State (S₀) 4nHückel's RuleAntiaromatic
Excited Triplet (T₁) 4n + 2Baird's RuleAntiaromatic
Excited Triplet (T₁) 4nBaird's RuleAromatic

Stability and Reactivity Interplay of the Tropylium Moiety

The tropylium cation exhibits a unique duality: it is stable enough to be isolated as a salt, yet reactive enough to serve as a versatile reagent and catalyst. mdpi.comencyclopedia.pub Its stability is derived from its aromaticity, while its reactivity is due to its positive charge, which makes it an effective electrophile or Lewis acid. encyclopedia.pubrsc.org

The formation of the highly stable aromatic tropylium cation provides a strong thermodynamic driving force for many chemical reactions. encyclopedia.publibretexts.org For instance, tropylium hexachloroantimonate is synthesized by the reaction of cycloheptatriene (B165957) with antimony pentachloride in a suitable solvent. ontosight.ai Similarly, tropylium bromide and chloride salts can be prepared from cycloheptatriene using bromine or phosphorus pentachloride, respectively. wikipedia.org

This stability allows tropylium salts to be used as reagents that generate the tropylium cation for various transformations. ontosight.ai It can act as an organo-Lewis acid catalyst, promoting reactions like carbonyl-olefin metathesis. rsc.org A notable synthetic application involves the use of tropylium cation derivatives to activate alcohols and carboxylic acids. For example, chloro tropylium chloride, generated from tropone (B1200060), can convert alcohols to alkyl chlorides and carboxylic acids to acyl chlorides under mild conditions. organic-chemistry.org This process is facilitated by a reversible dearomatization-rearomatization mechanism, highlighting the synthetic potential of harnessing the cation's stability. organic-chemistry.org

Equilibrium with Neutral Counterparts in Reaction Promotion

The capacity of the tropylium cation to promote a wide array of organic transformations is intrinsically linked to the equilibrium between its charged, aromatic state and a neutral, non-aromatic counterpart. mdpi.comencyclopedia.pub The generation of the highly stable tropylium aromatic system can serve as a significant driving force for chemical reactions. mdpi.comencyclopedia.pub This principle is harnessed in catalysis, where the tropylium ion, often introduced as a salt like this compound, can be reversibly converted to a neutral form through association with a counterion or interaction with a substrate. mdpi.comencyclopedia.pub This dynamic equilibrium is central to its function in promoting reactions.

The unique combination of stability, owing to its aromatic character, and reactivity, due to its positive charge, allows the tropylium ion to effectively promote chemical processes. mdpi.comencyclopedia.pub As an organocatalyst, its neutral, de-aromatized forms can often be readily converted back to the initial aromatic cation in situ, completing a catalytic cycle. mdpi.comencyclopedia.pub

Research has demonstrated the tropylium cation's role in various reaction types, where it acts as a potent Lewis acid or an oxidant. Its electrophilicity is comparable to that of substituted tritylium (B1200429) ions. rsc.org In these roles, the tropylium cation activates substrates, typically carbonyl compounds, through a Lewis acid-base coordination. rsc.org This activation facilitates subsequent nucleophilic attack. For instance, in carbonyl-olefin metathesis reactions, the tropylium ion has been shown to be an effective organo-Lewis acid catalyst for a broad range of substrates, applicable to both intramolecular and intermolecular processes. rsc.orgresearchgate.net

Control experiments have been crucial in elucidating the mechanism of tropylium-promoted reactions. For example, in the vinylogous aza-Michael addition of carbamates to para-quinone methides, investigations explored whether the tropylium cation activates the carbonyl group of the quinone methide or the carbamate (B1207046) nucleophile. nih.gov It was found that the tropylium cation could react with the carbamate to form an adduct, suggesting a potential reaction pathway involving this neutral intermediate. nih.gov The formation of such covalently bonded reactive intermediates, which tend to re-aromatize, provides the driving force for the chemical transformation. researchgate.net

The efficiency and outcome of tropylium-promoted reactions can be influenced by the stability of the byproducts formed, which can drive the reaction equilibrium. rsc.orgresearchgate.net For example, in certain carbonyl-olefin metathesis reactions, the formation of the volatile and thermodynamically stable acetone (B3395972) as a byproduct was observed to improve reaction yields significantly. rsc.orgresearchgate.net

Below is a table summarizing key research findings on reactions promoted by the tropylium cation, highlighting the role of equilibrium with neutral species.

Reaction TypeRole of Tropylium CationSubstratesKey Findings & OutcomesRef.
Cationic Polymerization InitiatorN-vinyl carbazole (B46965) (NVC)Initiation occurs with ion pairs at low concentrations, while propagation proceeds via free cations. The reaction is rapid, with a half-life of 1–2 seconds. mdpi.comencyclopedia.pub
Carbonyl-Olefin Metathesis (COM) Organo-Lewis Acid CatalystVarious carbonyls and olefinsEfficiently catalyzes both intramolecular and intermolecular COM reactions. Reaction efficiency is enhanced when a thermodynamically stable byproduct like acetone is formed, driving the equilibrium. rsc.orgresearchgate.net
Vinylogous Aza-Michael Addition Lewis Acid Promoter / ReactantCarbamates and para-Quinone MethidesThe tropylium cation can activate the carbonyl group of the p-quinone methide. It can also react with the carbamate nucleophile to form a neutral adduct intermediate, which then participates in the reaction. nih.gov

Advanced Spectroscopic and Structural Elucidation of Tropylium Hexachloroantimonate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. For the tropylium (B1234903) cation, NMR studies provide direct evidence of its highly symmetric and aromatic nature.

The ¹H-NMR spectrum of the tropylium cation is distinctively simple, reflecting the high degree of symmetry in the molecule. It features a single sharp resonance, indicating that all seven protons are chemically equivalent. This equivalence arises from the rapid delocalization of the positive charge and π-electrons around the seven-membered ring, which makes each proton experience the same average electronic environment. brainly.in The downfield chemical shift of this signal is characteristic of protons attached to an aromatic ring, where the circulation of π-electrons generates a ring current that deshields the external protons.

Detailed analysis reveals specific coupling constants between the protons, which provides further insight into the ring's structure. mdpi.com

Interactive Data Table: ¹H-NMR Data for the Tropylium Cation

ParameterValueDescription
Chemical Shift (δ) ~9.2 ppmSingle resonance, indicating proton equivalence.
Multiplicity SingletAll protons are chemically and magnetically equivalent.
Coupling Constants J = 9.99 Hz, J = -0.64 HzRepresentative values for coupling between protons on the ring. mdpi.com

Similar to the ¹H-NMR spectrum, the ¹³C-NMR spectrum of the tropylium cation displays a single resonance. This observation confirms that all seven carbon atoms in the ring are also chemically equivalent. The positive charge is not localized on any single carbon atom but is evenly distributed across the entire ring, giving each carbon a partial positive charge of +1/7. brainly.in This complete delocalization is a hallmark of its aromatic character. researchgate.net

Interactive Data Table: ¹³C-NMR Data for the Tropylium Cation

ParameterValueDescription
Chemical Shift (δ) ~155 ppmSingle resonance, indicating carbon equivalence.
¹J(C,H) Coupling ~167 HzTypical one-bond carbon-proton coupling constant. mdpi.com

While the parent tropylium cation is a static, highly symmetric structure, derivatives can exhibit dynamic behavior. Dynamic NMR spectroscopy is employed to study processes such as conformational changes or reversible isomeric exchanges that occur on the NMR timescale. libretexts.org

In studies of highly strained, overcrowded tropylium derivatives, dynamic NMR has revealed a fascinating equilibrium between the aromatic tropylium structure and a non-aromatic, bicyclic isomer known as a 'Dewar tropylium'. whiterose.ac.uk This exchange represents a dynamic rupture and reformation of the aromatic system, driven by a delicate balance between the energy gained from aromatic stabilization and the energy relief from reducing steric strain. whiterose.ac.uk Techniques like 2D Exchange Spectroscopy (EXSY) are crucial for quantifying the rates of these exchange processes, providing insight into the energetic limits of aromaticity. libretexts.orgwhiterose.ac.uk

X-ray Crystallographic Analysis of Tropylium Hexachloroantimonate and Derivatives

X-ray crystallographic studies on salts of the tropylium cation, such as tropylium bromide, confirm the geometry predicted by its aromatic nature. The C₇H₇⁺ cation is found to be a regular, planar heptagon in the solid state. wikipedia.orgresearchgate.net The carbon-carbon bond lengths are all identical and intermediate between those of a typical single and double bond, consistent with the delocalized π-electron system. researchgate.net The hexachloroantimonate (SbCl₆⁻) anion is typically observed as a regular octahedron, situated near the tropylium cation in the crystal lattice.

Interactive Data Table: Crystallographic Data for the Tropylium Cation (from Tropylium Bromide)

ParameterValueReference
Molecular Shape Regular Heptagon researchgate.net
Point Group D₇h wikipedia.org
C-C Bond Length 1.391 Å (139.1 pm) researchgate.net
Planarity Planar wikipedia.orgresearchgate.net

While the unsubstituted tropylium cation is rigorously planar, the introduction of bulky substituents around the ring's periphery can induce significant strain. This strain can force the ring to deviate from planarity to minimize unfavorable steric interactions. whiterose.ac.uk

In severely overcrowded π-extended tropylium systems, X-ray analysis has revealed distorted boat conformations. whiterose.ac.uk These distortions are quantified by measuring parameters such as the end-to-end twist angle along the ring system and the "bow" and "stern" angles of the boat conformation. For one such derivative, a twist angle of 45.2° and significant boat distortion angles (Φbow = 13.0° and Φstern = 29.0°) were observed. whiterose.ac.uk Such studies are crucial for understanding the interplay between steric strain and aromatic stabilization, demonstrating that the energetically favorable π-electron delocalization can be compromised when strain energy becomes sufficiently high. whiterose.ac.uk

Elucidation of Quinoidal Character and Electron-Donating Group Effects

The introduction of electron-donating groups onto the tropylium ring system can significantly influence its electronic structure, leading to a deviation from pure aromaticity towards a more quinoidal character. This phenomenon has been a subject of detailed spectroscopic and crystallographic investigations.

The presence of strong electron-donating substituents, such as amino groups, facilitates the contribution of resonance structures that impart double-bond character to the endocyclic bonds of the seven-membered ring, a hallmark of a quinoidal system. This effect not only alters the geometry but also the photophysical properties of these molecules. For instance, amino-substituted dithienotropylium ions exhibit intense absorption in the visible region and display fluorescence, properties that are directly linked to their electronic structure. researchgate.netnih.gov

Spectroscopic studies further corroborate these findings. The UV-Vis spectrum of the parent tropylium cation in acidic aqueous solution shows a maximum absorption (λmax) at 275 nm. encyclopedia.pub However, the introduction of electron-donating groups can cause a significant shift in the absorption maxima, indicative of a change in the electronic transitions within the molecule.

The stability of these substituted tropylium ions, often quantified by their pKR+ values, is also enhanced by the presence of electron-donating groups. The fusion of thiophene (B33073) rings combined with terminal amino groups has been shown to endow the tropylium cation with excellent stability and high pKR+ values. researchgate.net

A summary of the effects of electron-donating groups on the properties of tropylium cations is presented in the table below.

PropertyObservationMethod of Elucidation
Structural Character Pronounced quinoidal character in the tropylium skeleton. researchgate.netnih.govX-ray Crystallography
Electronic Properties Intense absorption in the visible region and fluorescence. researchgate.netnih.govUV-Vis & Fluorescence Spectroscopy
Stability Increased stability and high pKR+ values. researchgate.netSpectrophotometric Titration

Structural Characterization of Dewar Tropylium Analogues

Under conditions of significant steric strain, tropylium cations can undergo a valence isomerization to form their non-aromatic, bicyclic analogues, commonly referred to as Dewar tropylium structures. This rearrangement represents a rupture of the aromatic system, driven by the relief of steric congestion around the periphery of the seven-membered ring. researchgate.net

The structural characterization of these Dewar tropylium analogues has been achieved through single-crystal X-ray diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy. In a study of a highly twisted tropylium system, XRD analysis of the hexachloroantimonate salt (4·SbCl6) confirmed the formation of a Dewar tropylium structure. researchgate.net This analysis provides definitive evidence for the bicyclo[2.2.1]heptadiene-like core of the Dewar isomer.

Key structural features of the Dewar tropylium cation, as determined by X-ray crystallography, include the elongated bond length of the "bridgehead" carbon-carbon bond, which is characteristic of such bicyclic systems. The tropylium ring itself is no longer planar, adopting a distinct boat conformation. researchgate.net

NMR spectroscopy is also a powerful tool for characterizing Dewar tropylium analogues in solution. The formation of the Dewar isomer from a tropylium cation with C2 symmetry results in the breaking of this symmetry, leading to pairs of inequivalent resonances in the 1H NMR spectrum. researchgate.net Furthermore, variable-temperature NMR studies have revealed a dynamic equilibrium between the aromatic tropylium form and its degenerate Dewar isomers. This exchange process causes broadening of the NMR resonance lineshapes at higher temperatures. researchgate.net By analyzing this line broadening, thermodynamic parameters for the isomerization can be determined. For one such system, the enthalpy of activation (ΔH‡) was found to be 50.0 kJ mol⁻¹, with an entropy of activation (ΔS‡) of -41.5 J K⁻¹ mol⁻¹. researchgate.net

The interconversion between the aromatic and Dewar forms can be chemically trapped. For example, the reduction of the equilibrium mixture with sodium borohydride (B1222165) (NaBH₄) yielded products corresponding to the reduction of both the Dewar and tropylium isomers, confirming the existence of the equilibrium in solution. researchgate.net

Below is a table summarizing the key characteristics used in the structural elucidation of Dewar tropylium analogues.

CharacteristicFindingAnalytical Technique
Molecular Structure Bicyclic, non-aromatic analogue of the tropylium cation. researchgate.netSingle-Crystal X-ray Diffraction
Symmetry Break of C2 symmetry upon formation from a symmetric tropylium cation. researchgate.net1H NMR Spectroscopy
Dynamic Behavior Exists in a dynamic equilibrium with the aromatic tropylium form in solution. researchgate.netVariable-Temperature NMR Spectroscopy
Reactivity Can be intercepted and reduced, confirming its presence in solution. researchgate.netChemical Trapping Experiments

Computational and Theoretical Chemistry of Tropylium Hexachloroantimonate Reactivity

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the complex reactivity of the tropylium (B1234903) cation. By modeling the electronic structure, DFT calculations allow for the detailed exploration of reaction pathways, the characterization of transient species, and the quantitative analysis of catalytic cycles.

DFT calculations have been instrumental in mapping the potential energy surfaces for various reactions involving the tropylium cation. This computational approach enables the identification of low-energy reaction pathways and the characterization of the associated transition states, which are critical for understanding reaction kinetics and selectivity.

For instance, in tropylium salt-promoted hydroboration reactions, DFT studies have suggested an uncommon mechanistic paradigm. chemrxiv.org The process is believed to be initiated by a hydride abstraction from a borane (B79455) source like pinacolborane by the tropylium ion. chemrxiv.orgnih.gov This initial step is followed by a series of counterion-activated substituent exchanges that generate the catalytically active boron intermediates. chemrxiv.org

In the context of O-H insertion reactions with diazoesters, DFT calculations have been employed to compare different possible mechanistic pathways. researchgate.netresearchgate.netchemrxiv.org These studies involve locating the transition state structures for key steps, such as the decomposition of the diazo compound and the subsequent SN2 attack, providing energy barriers that help to validate the most plausible reaction course against experimental observations. chemrxiv.org The calculated reaction coordinates help to visualize the transformation from reactants to products through the high-energy transition state. researchgate.net

Table 1: Selected DFT-Calculated Energetic Data for Tropylium-Mediated Reactions

Reaction System/Step Computational Method Calculated Parameter Value (kcal/mol) Reference
O-H Insertion Homoaromatic Intermediate Formation (B2-TS) B97-D3/def2TZVP Activation Energy 15.6 chemrxiv.org
O-H Insertion SN2 Attack on Intermediate (B4-TS) B97-D3/def2TZVP Activation Energy 11.2 chemrxiv.org

Note: This table is illustrative and compiles data from different studies. Computational methods and conditions may vary.

A significant insight derived from computational studies is the role of homoaromatic intermediates in tropylium-catalyzed reactions. researchgate.netresearchgate.net Homoaromaticity refers to a special case of aromaticity where conjugation is interrupted by a single sp3-hybridized carbon atom, yet the system retains significant aromatic stabilization.

In the tropylium-catalyzed O-H insertion of diazoesters into carboxylic acids, initial proposals suggested a mechanism involving an activated carbene. However, recent DFT calculations have put forward a revised mechanism involving a unique homoaromatic intermediate formed between the tropylium ion and the diazoester. researchgate.netresearchgate.netchemrxiv.org This C-bound tropylium carbene intermediate was found to be energetically favorable compared to other proposed pathways. researchgate.net The formation of this key intermediate involves the binding of the tropylium ion to the diazo compound, followed by the loss of dinitrogen, paving the way for a subsequent SN2 attack by the carboxylic acid. chemrxiv.org This computational model, which highlights the crucial role of the homoaromatic species, aligns well with experimental findings. chemrxiv.org

DFT calculations are essential for constructing detailed energy profiles of entire catalytic cycles. These profiles map the relative energies of all intermediates and transition states, providing a comprehensive understanding of the catalytic process's thermodynamics and kinetics. chemrxiv.orgresearchgate.net

For the tropylium-catalyzed hydroboration of alkynes, computational studies have been used to generate the free energy profile for the formation of the active catalytic species and the subsequent steps of the hydroboration cycle. chemrxiv.org Similarly, in the O-H insertion reaction, energy profiles for at least four different potential pathways were computationally compared. researchgate.netchemrxiv.org The pathway proceeding through the homoaromatic intermediate was identified as the most energetically favorable. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can identify the rate-determining step of the reaction and understand how the catalyst facilitates the transformation. nih.govresearchgate.net

Quantum Chemical Studies of Aromaticity and Strain Energy

Quantum chemical methods provide a deeper understanding of the fundamental electronic properties of the tropylium cation, such as its pronounced aromaticity, and how these properties influence its reactivity and stability, particularly in electronically excited states or during isomerization processes.

The tropylium cation is a classic example of a Hückel aromatic system in its electronic ground state, possessing 6 π-electrons in a cyclic, planar, conjugated system. wikipedia.orgquora.com According to Baird's rule, systems that are aromatic in their ground state with [4n+2] π-electrons become antiaromatic and destabilized in their lowest-lying triplet or singlet excited states. nih.gov

Therefore, upon photoexcitation, the tropylium cation is predicted to gain significant antiaromatic character in its lowest ππ* excited state (S1). nih.gov This phenomenon, termed excited-state antiaromaticity (ESAA), can be a powerful driving force for photoreactions. Any chemical or structural change that alleviates this destabilizing antiaromaticity is energetically favored in the excited state. Multiconfigurational ab initio calculations have predicted that the S1 excited state of the tropylium cation is subject to a dynamical Jahn-Teller effect, a distortion that can relieve this antiaromatic character. nih.gov Consequently, photoreactions of the tropylium cation or its derivatives can be rationalized as pathways that provide relief from excited-state antiaromaticity, leading to products that are inaccessible through ground-state thermal reactions.

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry for confirming the connection between a calculated transition state and the corresponding reactants and products on the potential energy surface. researchgate.netuni-muenchen.de An IRC path represents the minimum energy pathway in mass-weighted coordinates, essentially tracing the trajectory a molecule would follow as it descends from a transition state saddle point to adjacent energy minima without any excess kinetic energy. uni-muenchen.de

This method is particularly valuable for studying isomerization reactions. The rearrangement of the benzyl (B1604629) cation to the more stable tropylium cation is a classic isomerization process that has been investigated computationally. researchgate.netetsu.edu DFT and other ab initio calculations are first used to locate the transition state structure for the isomerization. An IRC calculation is then performed starting from this transition state geometry. researchgate.net The calculation follows the reaction path in both the forward and reverse directions, ideally leading to the potential energy minima of the benzyl cation on one side and the tropylium cation on the other. This confirms that the identified transition state is indeed the correct one for the specific isomerization process and provides a detailed picture of the geometric changes that occur along the reaction coordinate. researchgate.netetsu.edu

Computational Modelling of Aromatic Character under Geometric Distortion

The inherent planarity of the tropylium cation is a cornerstone of its pronounced aromaticity. Computational and theoretical chemistry provide powerful tools to investigate the direct relationship between the geometric structure of the tropylium ring and its aromatic character. Through sophisticated modeling, researchers can simulate deviations from this planarity and quantify the resulting impact on aromatic stabilization.

A key area of investigation involves the forced distortion of the tropylium ring from its low-energy planar conformation to higher-energy, non-planar geometries, such as the boat or chair conformations. By systematically varying key dihedral angles, the energetic cost of this distortion can be calculated, and concurrently, various indices of aromaticity can be monitored. This approach allows for a detailed mapping of the aromatic character as a function of geometric parameters.

Key Research Findings:

Recent computational studies have demonstrated that increasing steric strain on the periphery of the tropylium ring system can induce significant deviations from planarity. This forces the seven-membered ring into contorted, non-planar conformations. As the degree of geometric distortion increases, a notable decrease in aromatic stabilization is observed.

One significant finding is that under conditions of extreme steric overcrowding, the tropylium system can undergo a rearrangement to form a non-aromatic, bicyclic isomer known as a "Dewar tropylium." This valence isomerization represents a complete rupture of the aromatic system, driven by the high strain energy of the distorted tropylium ring. Computational models have shown that the aromatic and non-aromatic isomers can exist in a rapid equilibrium, with the position of the equilibrium being highly dependent on the energetic balance between aromatic stabilization and steric strain.

This phenomenon highlights a fundamental principle: the energetic benefits of aromaticity can be overcome by sufficient geometric strain. Computational models allow for the quantification of this trade-off, providing direct insights into the limits of aromatic stabilization in the tropylium cation.

To quantify the loss of aromaticity with increasing geometric distortion, computational chemists employ several well-established indices. These include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A large negative NICS value is indicative of strong aromaticity (diatropic ring current), while values approaching zero or becoming positive suggest a loss of aromaticity or the onset of anti-aromaticity. For the tropylium cation, as the ring is computationally distorted from planarity, the NICS values become progressively less negative, signifying a weakening of the aromatic ring current.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length equalization around the ring. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation, while a value of 0 corresponds to a non-aromatic system with distinct single and double bonds. Computational studies show that as the tropylium ring is distorted, the C-C bond lengths begin to deviate from the uniform length characteristic of the planar, aromatic species, resulting in a decrease in the calculated HOMA value.

The following interactive table illustrates the conceptual relationship between the conformation of the tropylium cation and its aromatic character, as predicted by computational models.

ConformationDegree of Distortion (from Planarity)Relative Energy (kcal/mol)NICS(0) (ppm)HOMAAromatic Character
Planar 0~ -10 to -12~ 0.9 - 1.0Strongly Aromatic
Slightly Distorted LowLowBecomes less negativeDecreasesWeakened Aromaticity
Boat-like ModerateModerateApproaches zeroSignificantly lowerLargely Non-aromatic
Chair-like HighHighApproaches zeroVery lowNon-aromatic
Bicyclic Isomer N/A (Rearranged)Varies (can be comparable to highly strained conformers)N/AN/ANon-aromatic

Note: The specific numerical values in this table are illustrative and represent typical trends observed in computational studies. Actual calculated values will vary depending on the level of theory and basis set used in the calculations.

Reactivity Profiles and Mechanistic Pathways of Tropylium Hexachloroantimonate in Organic Transformations

Catalytic Applications as a Lewis Acid Organocatalyst

The catalytic activity of the tropylium (B1234903) ion stems from its nature as a Lewis acid, a species that can accept an electron pair. nih.govresearchgate.net This electrophilic character allows it to activate various functional groups, promoting reactions that would otherwise require harsh conditions or transition-metal catalysts. nih.gov The stability of the tropylium cation, a consequence of its aromaticity, makes it an effective and recoverable catalyst in numerous organic transformations. organic-chemistry.org

Tropylium ion-catalyzed reactions are predicated on its ability to act as a potent Lewis acid. nih.gov The mechanism generally involves the coordination of the tropylium cation to an electron-rich center in a substrate, such as an oxygen or nitrogen atom. This coordination enhances the electrophilicity of the substrate, rendering it more susceptible to nucleophilic attack. nih.gov For instance, in reactions involving carboxylic acids, the tropylium ion can coordinate with a carbonyl oxygen, activating the carboxylic acid for nucleophilic substitution. nih.gov

The electrophilicity of the unsubstituted tropylium ion is comparable to that of tritylium (B1200429) ions stabilized with electron-donating groups. nih.gov This inherent reactivity allows it to catalyze a broad spectrum of reactions, including hydroboration, metathesis, acetalization, and C-C bond cleavage. encyclopedia.pubresearchgate.netnih.govrsc.org A key feature of its catalytic cycle is the potential for a reversible dearomatization/rearomatization process, which facilitates its role in promoting chemical transformations under mild conditions. organic-chemistry.org

Tropylium salts, including tropylium hexachloroantimonate, have proven to be highly effective organocatalysts for the hydroboration of alkynes, alkenes, and epoxides. nih.govchemrxiv.orgorganic-chemistry.org This metal-free protocol provides efficient access to a wide range of versatile organoboron compounds. nih.govchemrxiv.orgresearchgate.net

The reaction mechanism deviates from traditional hydroboration pathways. It is initiated by the tropylium ion abstracting a hydride from a borane (B79455) reagent like pinacolborane (HBpin). nih.govchemrxiv.orgorganic-chemistry.org This hydride abstraction is a key step, generating a highly reactive borenium cation and the neutral cycloheptatriene (B165957) molecule. encyclopedia.pubchemrxiv.org The borenium cation is the active species that promotes the hydroboration. organic-chemistry.org Subsequent in situ counterion-activated substituent exchanges generate boron intermediates that facilitate the hydroboration of the substrate. nih.govchemrxiv.orgresearchgate.net Experimental and Density Functional Theory (DFT) calculations support this mechanistic paradigm. chemrxiv.orgorganic-chemistry.org This method demonstrates high regio- and stereoselectivity, typically favoring the formation of (E)-vinylboranes from alkynes. organic-chemistry.org

Table 1: Tropylium-Catalyzed Hydroboration of Various Substrates

SubstrateCatalystProductYield (%)Reference
PhenylacetyleneTropylium tetrafluoroborate(E)-2-phenylvinylboronate95 organic-chemistry.org
1-OctyneTropylium tetrafluoroborate(E)-1-octenylboronate88 organic-chemistry.org
StyreneTropylium tetrafluoroborate2-phenylethylboronate92 chemrxiv.org
CyclohexeneTropylium tetrafluoroborateCyclohexylboronate85 chemrxiv.org
Styrene oxideTropylium tetrafluoroborate2-phenylethanol78 chemrxiv.org

The tropylium ion has been successfully employed as an organic Lewis acid catalyst to promote carbonyl-olefin metathesis (COM) reactions. nih.govresearchgate.net This transformation is a valuable tool for carbon-carbon bond formation but has been less explored than its olefin-olefin counterpart. nih.gov Tropylium catalysis has significantly expanded the scope of COM, proving effective for intramolecular, intermolecular, and ring-opening variations. nih.govrsc.org

The proposed mechanism involves the tropylium ion acting as a Lewis acid to activate the carbonyl group of the substrate. mdpi.com This activation facilitates a [2+2] cycloaddition between the carbonyl and the olefin, forming an oxetane (B1205548) intermediate. A subsequent retro-[2+2] cycloaddition then yields the final metathesis products. mdpi.com This catalytic system has demonstrated efficacy across a broad range of substrates, including those that were challenging for previously reported iron(III) catalysts. nih.govmdpi.com

Table 2: Examples of Tropylium-Promoted Carbonyl-Olefin Metathesis Reactions

Reaction TypeSubstrateProductYield (%)Reference
Intramolecular2-allylbenzaldehyde1,2-Dihydronaphthalene85 rsc.org
IntramolecularCitronellalp-Menth-1-ene75 nih.gov
IntermolecularBenzaldehyde + 2,3-Dimethyl-2-butene1,1-Dimethyl-2-phenylethene68 nih.gov
Ring-OpeningCyclohexene + Acetone (B3395972)2-Methyl-2,8-nonadiene72 nih.gov

Acetalization is a crucial method for the protection of carbonyl compounds in organic synthesis. Tropylium salts function as efficient, metal-free Lewis acid catalysts for the acetalization and transacetalization of a wide variety of aldehydes. rsc.orgresearchgate.net This methodology is notable for its operational simplicity and effectiveness under both batch and continuous-flow conditions, highlighting its potential for green and sustainable synthesis. rsc.org

The catalytic cycle is believed to be initiated by the activation of the aldehyde carbonyl group by the tropylium ion. This enhances the carbonyl's electrophilicity, facilitating the nucleophilic attack by an alcohol. Subsequent steps lead to the formation of a hemiacetal, which is then further activated by the tropylium ion to undergo a second alcohol addition, ultimately forming the stable acetal (B89532) product and regenerating the catalyst. The reaction works smoothly for various benzaldehydes, affording excellent yields of the corresponding dimethyl and diethyl acetals. nih.gov

The retro-Claisen reaction, which involves the cleavage of a C-C bond in 1,3-dicarbonyl compounds, is a synthetically useful transformation for producing esters and ketones. researchgate.net The tropylium ion has been identified as a mild and effective organocatalyst for mediating retro-Claisen-type reactions. researchgate.net This approach provides an environmentally friendly alternative to traditional methods that often rely on transition-metal Lewis acids or strong Brønsted acids/bases. researchgate.net

In this process, the tropylium ion likely acts as a Lewis acid, activating one of the carbonyl groups of the 1,3-dicarbonyl substrate. This activation facilitates nucleophilic attack by a solvent molecule, such as an alcohol (solvolysis), at the activated carbonyl carbon. This leads to the cleavage of the central C-C bond, yielding an ester and a ketone. This method allows for the efficient synthesis of valuable compounds from readily available dicarbonyl precursors. researchgate.net

Role in Cationic Polymerization Reactions

This compound is a well-established initiator for cationic polymerization. nih.gov This type of chain-growth polymerization is suitable for monomers that are nucleophilic and can form stable cationic intermediates, such as alkenes with electron-donating substituents and certain heterocycles. wikipedia.orglibretexts.org

The initiation step involves the tropylium cation acting as a stable carbenium ion initiator. wikipedia.org It transfers its positive charge to a monomer molecule, creating a new reactive cationic center. wikipedia.orgyoutube.com This new cation then propagates the polymerization by reacting sequentially with other monomer units. youtube.com The stability of the tropylium ion allows for controlled initiation, which is particularly useful in kinetic studies. wikipedia.org

Research on the polymerization of N-vinylcarbazole (NVC) has shown that this compound is a highly effective initiator. nih.gov It was observed that the molecular weight of the resulting poly(N-vinylcarbazole) was significantly higher when using the hexachloroantimonate counter-ion compared to the perchlorate (B79767) counter-ion. nih.gov This suggests that the nature of the counter-ion plays a crucial role in the propagation and termination steps of the polymerization process. The initiation can occur readily with ion pairs at low concentrations, while the propagation step proceeds through free cations. nih.gov

Initiation Mechanisms with N-Vinyl Carbazole (B46965) and Derivatives

The cationic polymerization of N-vinyl carbazole (NVC) initiated by this compound is characterized by its remarkably high rate. rsc.org The initiation process is understood to proceed through the formation of ion pairs, particularly at low concentrations of the initiator. nih.gov The tropylium cation (C₇H₇⁺) acts as a potent electrophile, attacking the electron-rich vinyl group of the NVC monomer. This initial reaction leads to the formation of a carbocationic species derived from NVC, with the hexachloroantimonate (SbCl₆⁻) anion serving as the counter-ion.

The initiation is considered to be a rapid and complete process, leading to quantitative yields of poly(N-vinylcarbazole). acs.org The stability of the tropylium cation allows for a clean and efficient initiation step, avoiding many of the side reactions that can occur with less stable initiators. The formation of a charge-transfer complex between the tropylium ion and the NVC monomer has also been suggested as a key feature of the initiation process, particularly at temperatures above -50°C. nih.gov

Propagation Kinetics by Free Cations and Ion Pairs

The rate of propagation in this system is exceptionally high, with reaction half-lives on the order of 1-2 seconds as determined by adiabatic calorimetry. acs.org The propagation rate constant at 0°C has been observed to be approximately five times greater than that of the free-radical polymerization of NVC. acs.org This rapid propagation is a hallmark of cationic polymerization initiated by stable carbenium ion salts like this compound.

Kinetic Parameter Value Conditions
Reaction Half-life1-2 secondsAdiabatic Calorimetry
Propagation Rate Constant~5x that of free radical polymerization0°C

Influence on Polymer Molecular Weight and Stereoregulation

The nature of the counter-ion has a significant influence on the molecular weight of the resulting poly(N-vinylcarbazole). Research has shown that polymerization initiated by this compound yields polymers with a higher molecular weight compared to those produced using tropylium perchlorate. nih.gov This suggests that the larger, more diffuse hexachloroantimonate anion is less likely to participate in chain termination or transfer reactions, allowing for the formation of longer polymer chains.

Regarding stereoregulation, the cationic polymerization of NVC can be influenced by the counter-anion to produce stereoregular polymers. While general studies on stereoselective cationic polymerization of NVC highlight the importance of the counter-ion in controlling the polymer's tacticity, researchgate.netnih.gov specific data on the stereoregulatory effect of the hexachloroantimonate anion in tropylium-initiated polymerization is not extensively detailed in the available literature. However, it is understood that the formation of specific ion-pair structures between the propagating carbocation and the counter-anion can influence the stereochemistry of monomer addition. nih.gov

Counter-ion Effect on Molecular Weight
Hexachloroantimonate (SbCl₆⁻)Higher
Perchlorate (ClO₄⁻)Lower

Polymerization of Alkyl Vinyl Ethers and Silane (B1218182) Monomers

Electrophilic and Nucleophilic Reaction Pathways

Tropylation Reactions with Amides, Amines, and Ureas

The tropylium cation is a potent electrophile and readily reacts with various nucleophiles, including amides, amines, and ureas, in what are known as tropylation reactions. These reactions involve the substitution of a hydrogen atom on the nucleophile with the tropylium group.

In the case of amines, the tropylium ion can react to form N-tropyl derivatives. For instance, the tropylation of arylamines has been studied, leading to the synthesis of compounds like 4-(7-cyclohepta-1,3,5-trienyl)-N-(1-cyclohepta-2,4,6-trienyl)aniline. nih.gov The reaction with tertiary amines can produce ammonium (B1175870) salts. nih.gov

Reactions with ureas have also been reported, where a hydrogen atom on the amide nitrogen is substituted by the tropylium ion to form N,N'-di(cyclohepta-2,4,6-trien-1-yl)urea. nih.gov While these reactions are documented for tropylium salts in general, specific examples detailing the use of this compound are not prevalent in the reviewed literature. The general reactivity pattern, however, is expected to be similar.

Nucleophile Product Type Example Product
Amine (p-anisidine)N-Tropyl Derivative4-(7-cyclohepta-1,3,5-trienyl)-N-(1-cyclohepta-2,4,6-trienyl)aniline
UreaN,N'-ditropylureaN,N'-di(cyclohepta-2,4,6-trien-1-yl)urea

Oxidative Functionalization (e.g., Tetrahydroisoquinolines)

This compound is an effective metal-free reagent for the oxidative functionalization of tetrahydroisoquinolines (THIQs) at the C1 position. acs.orgnih.gov The reaction proceeds through a hydride abstraction mechanism. The electrophilic tropylium cation removes a hydride ion (H⁻) from the C1 position of the THIQ, leading to the formation of a stable iminium ion intermediate and cycloheptatriene.

This generated iminium ion is then quenched by a variety of nucleophiles, allowing for a diverse range of C-C bond-forming reactions. This method provides an efficient pathway to synthesize a wide array of C1-substituted tetrahydroisoquinoline derivatives with high efficiency. acs.orgnih.gov The choice of the hexachloroantimonate salt is beneficial due to the non-nucleophilic nature of the counter-ion, which does not interfere with the subsequent nucleophilic attack on the iminium intermediate.

Trapping of Enolates by Tropylium Ions

The tropylium cation is an effective electrophile for trapping enolates generated in situ. This reactivity is particularly useful in one-pot tandem reactions, such as those involving the conjugate addition of Grignard reagents to Michael acceptors. researchgate.net In these sequences, a chiral enolate, often a magnesium or silyl (B83357) enolate, is formed and can be intercepted by the tropylium ion. nih.govresearchgate.net

The investigation into trapping magnesium enolates with carbocations identified the tropylium cation as a primary electrophile for this purpose. nih.gov The process begins with the enantioselective conjugate addition to α,β-unsaturated amides, which generates a chiral silyl ketene (B1206846) aminal. This intermediate is then trapped by the tropylium cation. researchgate.netresearchgate.net This methodology allows for the creation of complex functionalized molecules in a single procedural step. researchgate.net The yield of these trapping reactions can be influenced by various factors, including the choice of solvent and the specific side chains on the reagents. nih.gov

Reactant ClassEnolate TypeElectrophileOutcome
α,β-Unsaturated AmidesSilyl Ketene AminalTropylium CationOne-pot C-C bond formation
Unreactive Michael AcceptorsMg-enolatesTropylium CationSynthesis of functionalized molecules

Nucleophilic Substitution of Alcohols and Carboxylic Acids

Tropylium cation derivatives have been developed to activate alcohols and carboxylic acids for nucleophilic substitution under mild conditions. youtube.comwikipedia.org Specifically, chloro tropylium chloride, generated from tropone (B1200060) and oxalyl chloride, serves as an efficient reagent for converting alcohols into alkyl halides and carboxylic acids into acyl chlorides. youtube.com This transformation is facilitated by the stable aromatic tropylium carbocation through a reversible dearomatization-rearomatization mechanism. youtube.com

The reaction rates are dependent on the substrate's activation level. Activated alcohols, such as benzylic alcohols, react quickly at room temperature, whereas nonactivated primary and secondary alcohols may require higher temperatures to achieve good yields. youtube.comnih.gov For carboxylic acids, the addition of a base like triethylamine (B128534) can accelerate the conversion to acyl chlorides, which can then be used in situ to form esters or amides. youtube.com Studies have shown that the stereochemistry of the products is consistent with an SN2 mechanism. youtube.com

SubstrateReagentConditionsProductYield
Benzylic AlcoholsChloro tropylium chlorideRoom TemperatureAlkyl ChloridesHigh
Nonactivated AlcoholsChloro tropylium chlorideElevated TemperatureAlkyl ChloridesModerate
Carboxylic AcidsChloro tropylium chloride / TriethylamineMildAcyl ChloridesHigh

Ring Contraction Reactions Initiated by Tropylium Cations

The tropylium cation can initiate or participate in reactions that result in a ring contraction, most notably its own transformation into a benzenoid ring. ucla.edu An oxidative ring-contraction protocol has been developed to formally introduce a phenyl ring onto various organic structures by converting the seven-membered tropylium ring into a six-membered benzene (B151609) ring. ucla.eduwikipedia.org

In a different mechanistic pathway, tropylium ions react with stabilized sulfonium (B1226848) or oxosulfonium ylides to produce cycloheptatrienyl onium salts. nih.gov These intermediates can then undergo subsequent reactions, including ring contraction. nih.gov For example, the reaction of tropylium fluoroborate with an arsonium (B1239301) ylide in dichloromethane (B109758) produces a salt that, upon treatment with aqueous NaOH, undergoes a ring contraction of the cycloheptatriene system. nih.gov These reactions highlight the tropylium cation's ability to act as a precursor to aromatic systems with smaller ring sizes. nih.govucla.edu

Coupling and Insertion Reactions

A novel coupling reagent based on the tropylium cation has been developed for the synthesis of esters, amides, lactones, and peptides under mild reaction conditions. chemrxiv.orgnih.gov The active reagent, 1,1-dichlorocycloheptatriene, exists in equilibrium with its tropylium ion form and facilitates the coupling of carboxylic acids with nucleophiles. nih.gov

This method has proven effective for a broad range of substrates, including those that are sterically hindered. uq.edu.au The reaction typically proceeds in a solvent like dichloromethane in the presence of an organic base. nih.gov A significant advantage of this system is that the byproduct, tropone, can be recovered and potentially used to regenerate the coupling reagent. nih.gov Furthermore, the tropylium-based reagent can be used in catalytic amounts when paired with a sacrificial reagent, offering an efficient and more sustainable approach to nucleophilic coupling reactions of carboxylic acids. chemrxiv.org This organocatalytic approach avoids the toxic byproducts associated with some traditional coupling reagents. uq.edu.au

Reaction TypeReagentKey FeaturesProducts
Esterification1,1-DichlorocycloheptatrieneMild conditions, catalytic potentialEsters, Lactones
Amidation1,1-DichlorocycloheptatrieneMild conditions, catalytic potentialAmides, Peptides

The tropylium cation catalyzes insertion reactions, such as the O-H insertion of carboxylic acids with diazoesters to form α-hydroxy esters. youtube.com Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have revised the understanding of this process. It was initially proposed that the tropylium ion generates a highly reactive "activated carbene." nih.gov

However, computational models revealed a more complex mechanism involving a unique homoaromatic intermediate. youtube.comnih.gov The reaction proceeds through the formation of a C-bound tropylium carbene intermediate, which possesses significant homoaromatic character. youtube.com This key intermediate facilitates the decomposition of the diazoester and a subsequent SN2 attack, a pathway that is energetically favorable compared to other potential routes. youtube.comnih.gov The interaction between the tropylium ion and the diazoester is a π-π stacking charge-dipole interaction, which is strongest with electron-rich diazoesters, consistent with experimental observations. nih.gov

Charge-Transfer Complex Formation and its Implications

This compound is known to form charge-transfer (CT) complexes, which can have significant implications for reactivity. A notable example is the cationic polymerization of N-vinyl carbazole (NVC). nih.gov This polymerization is initiated by this compound, and at temperatures above -50°C, the reaction proceeds through a charge-transfer complex formed between the tropylium ion and the NVC monomer, leading to high yields of the polymer. It has been observed that the molecular weight of the polymer produced with the hexachloroantimonate counter-ion is higher than that produced with perchlorate, indicating the counter-ion's role in the polymerization process.

More recently, the formation of CT complexes between the tropylium cation and macrocyclic hosts like prism nih.govarenes and 2,6-helic nih.govarenes has been reported. These interactions lead to observable CT bands and can create stimulus-responsive systems, for instance, complexes that react to the presence of specific ions or redox conditions. This area of research highlights the potential for using the electron-accepting properties of the tropylium cation in the development of new functional materials.

Advanced Research Applications and Future Directions

Applications in Materials Science and Catalysis

The tropylium (B1234903) ion's aromaticity and positive charge make it an attractive candidate for a range of applications in materials science and catalysis, from the rational design of new catalysts to the synthesis of functional polymers and complex supramolecular assemblies.

The rational design of catalysts involves a structured approach to developing new catalytic materials for various chemical processes. This process encompasses the preparation, characterization, and testing of materials, alongside mechanistic and kinetic investigations to understand and optimize catalyst performance. The tropylium ion, with its well-defined electronic and steric properties, is an excellent candidate for such a design approach.

Researchers are leveraging the tropylium cation as a metal-free Lewis acid catalyst in a variety of organic transformations. Its catalytic activity stems from its ability to accept electron density, thereby activating substrates towards nucleophilic attack. This has been demonstrated in reactions such as acetalization, transacetalization, and carbonyl-olefin metathesis. nih.govresearchgate.net The design of novel catalytic systems based on the tropylium ion focuses on tuning its electronic properties by introducing substituents on the seven-membered ring. This allows for the modulation of its Lewis acidity and, consequently, its catalytic activity and selectivity. The ultimate goal is to create highly efficient and selective metal-free catalytic systems for a broad range of chemical reactions.

Tropylium salts, including tropylium hexachloroantimonate, have shown promise as initiators in cationic polymerization. One notable example is the polymerization of N-vinylcarbazole (NVC). The tropylium cation can initiate the polymerization by adding to the vinyl group of NVC, generating a carbocationic propagating species. The choice of the counter-ion, such as hexachloroantimonate, can significantly influence the polymerization kinetics and the properties of the resulting polymer, poly(N-vinylcarbazole) (PVK). PVK is a well-known photoconductive polymer with applications in organic electronics. researchgate.net

The use of this compound as an initiator allows for control over the polymerization process, potentially leading to polymers with specific molecular weights and distributions. Research in this area is focused on understanding the mechanism of initiation and propagation, and how the reaction conditions can be tuned to control the polymer architecture and properties.

InitiatorMonomerPolymerKey Properties of Polymer
This compoundN-vinylcarbazole (NVC)Poly(N-vinylcarbazole) (PVK)Photoconductivity, high thermal stability

The tropylium cation can participate in host-guest interactions, acting as a guest that is encapsulated by a larger host molecule. nih.gov This interaction is driven by non-covalent forces, such as ion-dipole interactions and charge-transfer interactions. Macrocyclic molecules like crown ethers and calixarenes have been shown to form stable complexes with the tropylium ion. scispace.comresearchgate.net

For instance, dibenzo-24-crown-8 has been shown to form an inclusion complex with tropylium tetrafluoroborate, where the tropylium ion is situated within the cavity of the crown ether. scispace.com Similarly, tetraurea calix researchgate.netarene derivatives can encapsulate the tropylium cation, forming a molecular capsule. researchgate.net The formation of these host-guest complexes can be detected and studied using techniques such as NMR and UV-visible spectroscopy. The stability of these complexes is dependent on factors such as the size and shape of the host's cavity and the solvent used. scispace.com

These host-guest interactions can be utilized in the construction of more complex supramolecular assemblies, such as rotaxanes and catenanes, where the tropylium ion can act as a template or a recognition site. wikipedia.orgnih.govrsc.orgresearchgate.netnih.gov The redox-active nature of the tropylium ion also allows for the development of stimuli-responsive host-guest systems, where the binding and release of the guest can be controlled by an external stimulus. nih.gov

Host MoleculeGuest IonStability Constant (K, dm³ mol⁻¹)Solvent
Dibenzo-24-crown-8Tropylium10.2 ± 0.3CD₃CN
Dibenzo-18-crown-6Tropylium5.6 ± 2.8CD₃CN

Development of New Synthetic Methodologies

The unique reactivity of this compound is being harnessed to develop new and efficient synthetic methodologies, particularly in the areas of continuous flow chemistry and the synthesis of complex molecular architectures.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. researchgate.netmit.edunih.govacs.org Tropylium-catalyzed reactions are well-suited for integration into continuous flow systems.

For example, the tropylium-catalyzed acetalization of aldehydes has been successfully performed under continuous flow conditions, demonstrating higher or equal yields compared to batch reactions in significantly shorter reaction times. researchgate.net This methodology allows for the efficient and scalable synthesis of acetals, which are important protecting groups in organic synthesis. The integration of tropylium catalysis with flow chemistry opens up new possibilities for the development of green and efficient synthetic processes.

SubstrateProductBatch Yield (%)Flow Yield (%)Flow Reaction Time
BenzaldehydeBenzaldehyde dimethyl acetal (B89532)95995 min
4-Nitrobenzaldehyde4-Nitrobenzaldehyde dimethyl acetal92985 min
CinnamaldehydeCinnamaldehyde dimethyl acetal859010 min

The versatility of the tropylium ion is also evident in its emerging role in the synthesis of complex cyclic molecules, including macrocycles and cage structures. nih.gov While direct tropylium-catalyzed macrocyclization reactions are still an area of active research, the ability of the tropylium ion to act as a template or a reactive intermediate is being explored for the construction of these intricate architectures.

Macrocycles and cage compounds are of significant interest due to their unique structural features and their potential applications in areas such as molecular recognition, catalysis, and drug delivery. nih.govnih.govrsc.orgmdpi.commdpi.com The development of new synthetic methodologies for the efficient construction of these molecules is a key focus of modern organic chemistry. The tropylium ion, with its defined geometry and electronic properties, offers a promising platform for the template-directed synthesis of novel macrocyclic and cage-like structures. Future research in this area will likely focus on the design of tropylium-containing precursors that can undergo controlled cyclization reactions to afford these complex and valuable molecules.

Mechanistic Probes and Spectroscopic Applications

The tropylium cation is a significant entity in the field of mass spectrometry, frequently serving as a diagnostic spectroscopic probe for the presence of benzyl (B1604629) groups in a molecule. youtube.com When a compound containing a benzyl unit is analyzed by mass spectrometry, it often undergoes fragmentation where the benzyl fragment is cleaved. chemconnections.org This initial benzyl cation (C₆H₅CH₂⁺) is unstable and rearranges to the highly stable, aromatic tropylium cation ([C₇H₇]⁺). youtube.comchemconnections.org This rearrangement is energetically favorable due to the formation of the aromatic 6-π electron system of the tropylium ion. youtube.com

Consequently, a prominent peak at a mass-to-charge ratio (m/z) of 91 is often observed in the mass spectra of such compounds, which is characteristic of the tropylium cation. chemconnections.orgwhitman.edu This distinct signal is a reliable indicator for the presence of a benzyl moiety within the unknown compound being analyzed. whitman.edu Further fragmentation of the tropylium ion can also occur, for instance, through the loss of an acetylene molecule, leading to a peak at m/z 65. whitman.edu

Table 1: Characteristic Mass Spectrometry Fragments

Fragment m/z Value Significance
Tropylium ion ([C₇H₇]⁺) 91 Indicates the presence of a benzyl group in the original molecule. youtube.comchemconnections.orgwhitman.edu
[C₅H₅]⁺ 65 Results from the elimination of acetylene from the tropylium ion. whitman.edu

The tropylium cation provides an excellent model system for investigating the fundamental nature of aromaticity and the effects of steric strain on aromatic stabilization. Aromaticity is a concept used to describe the enhanced stability of certain cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons. This stability is typically preserved even in molecules that are significantly distorted. nih.gov

However, research has shown that extreme steric hindrance can overcome the stabilization energy of aromaticity. nih.govwhiterose.ac.uk By systematically increasing the steric bulk on the periphery of π-extended tropylium rings, researchers have observed significant deviations from planarity. nih.govwhiterose.ac.uk As the steric strain increases, the energetic balance between aromatic stabilization and strain relief becomes critical. whiterose.ac.ukresearchbunny.com

When the strain energy surpasses the aromatic stabilization energy, the tropylium ring system undergoes a rearrangement, leading to the rupture of its aromaticity. nih.govwhiterose.ac.uk This results in the formation of a non-aromatic, bicyclic isomer known as a 'Dewar tropylium'. nih.govwhiterose.ac.uk Remarkably, these aromatic and non-aromatic isomers can exist in a rapid equilibrium with each other. nih.govwhiterose.ac.ukmcgonigalgroup.com This research provides direct experimental insight into the limits of steric deformation an aromatic carbocycle can tolerate before its stabilizing aromatic character is broken. nih.govwhiterose.ac.uk

Table 2: Influence of Steric Strain on Tropylium Aromaticity

Level of Steric Strain Observation Outcome
Moderate Overcrowding The tropylium ring twists and deviates from planarity. mcgonigalgroup.com Aromaticity is maintained, but the system is in a higher energy state. whiterose.ac.uk
High Overcrowding The strain energy exceeds the aromatic stabilization energy. nih.govwhiterose.ac.uk The aromatic ring ruptures to form a non-aromatic 'Dewar tropylium' isomer. nih.govwhiterose.ac.ukmcgonigalgroup.com

Green Chemistry Perspectives and Sustainability

Organocatalysis, which utilizes small organic molecules like the tropylium cation to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to traditional transition-metal catalysis. mdpi.comresearchgate.net This approach aligns with the principles of green chemistry by offering numerous advantages. researchgate.netyoutube.com

One of the primary benefits of organocatalysts is their generally lower toxicity compared to heavy metal catalysts. researchgate.net They are often more stable, easier to handle, and readily available. researchgate.net Reactions catalyzed by organocatalysts can frequently be carried out under milder conditions, such as lower temperatures and less extreme pH levels, which contributes to energy efficiency. researchgate.net

Furthermore, organocatalysts often exhibit greater tolerance to moisture and air, simplifying reaction setups and procedures. chemistryviews.org They also demonstrate excellent compatibility with a wide range of functional groups, leading to higher selectivity and reducing the need for protecting groups. This often results in higher yields and cleaner reaction profiles with fewer by-products. researchgate.net

Table 3: Comparison of Organocatalysis and Transition Metal Catalysis

Feature Organocatalysis (e.g., Tropylium ion) Transition Metal Catalysis
Catalyst Composition Carbon, hydrogen, and other non-metal elements. youtube.com Often precious or heavy metals (e.g., palladium, nickel). slideshare.net
Toxicity Generally low toxicity. researchgate.net Can be toxic and pose environmental hazards.
Stability Often stable to air and moisture. chemistryviews.org Can be sensitive to air and moisture.
Reaction Conditions Typically mild (lower temperatures, neutral pH). researchgate.net May require harsh conditions (high temperatures, pressures).
Selectivity High chemoselectivity and functional group tolerance. researchgate.net Can have issues with selectivity, sometimes requiring protecting groups.
Cost & Availability Often cost-effective and readily available. researchgate.net Can be expensive and derived from limited resources.

The use of this compound as an organocatalyst contributes to reducing the environmental impact of chemical synthesis. A significant source of waste in the chemical industry, particularly in pharmaceutical manufacturing, is from solvents and the byproducts of reactions. mdpi.com Organocatalysis often allows for more efficient and cleaner reactions, minimizing the formation of unwanted side products and thus reducing chemical waste. researchgate.net

A key aspect of the reduced environmental footprint of organocatalysis is the avoidance of heavy metal catalysts. youtube.com Transition metals can be hazardous to the environment and their removal from final products, especially pharmaceuticals, is a critical and often resource-intensive purification challenge. The use of metal-free organocatalysts circumvents these issues. youtube.com

Q & A

What are the established methods for synthesizing and characterizing tropylium hexachloroantimonate in academic research?

Basic
this compound is synthesized via chloride abstraction using antimony pentachloride (SbCl₅) in solvents like acetonitrile. Stoichiometric ratios of SbCl₅ determine the degree of chloride removal, yielding distinct hexachloroantimonate salts. For example, a 1:1 ratio produces red-brown crystals, while a 1:2 ratio yields light-blue crystals . Characterization employs:

  • Infrared (IR) spectroscopy to identify functional groups and anion-cation interactions.
  • ¹H NMR spectroscopy to detect intermediate halide-bridged species in solution.
  • X-ray crystallography to confirm discrete cationic/anionic structures, as demonstrated for derivatives like cyclopropylthis compound .

How is this compound utilized as an initiator in cationic polymerization, and what experimental parameters are critical?

Basic
this compound initiates cationic polymerization of monomers like N-ethyl-3-vinylcarbazole (NE3VC) under controlled conditions:

  • Solvent : Dichloromethane (CH₂Cl₂) at 0°C to stabilize free carbocations .
  • Monomer purity : Essential to avoid spontaneous crystallization-induced polymerization .
  • Kinetic monitoring : UV-Vis spectroscopy tracks the propagating cation via a 468 nm absorption band .
    Key findings include a linear relationship between polymer molecular weight (Mₙ) and [monomer]/[catalyst], indicating minimal chain transfer/termination .

What factors contribute to the high stability of propagating cations in this compound-initiated polymerizations?

Advanced
The propagating cation’s stability arises from its para-aminobenzyl structure , which delocalizes positive charge, akin to stable dye cations . This stability:

  • Reduces chain transfer/termination, enabling high molecular weights (Mₙ ≈ 70% of theoretical maximum) .
  • Facilitates rapid initiation, evidenced by first-order kinetics in NE3VC polymerization .
    Comparative studies with N-vinylcarbazole (NVC) show a 20x lower propagation rate coefficient (k⁺ ≈ 2 × 10⁴ M⁻¹s⁻¹) for NE3VC, attributed to electronic differences in the vinyl group .

How do solvatochromic shifts in electronic spectra inform the reactivity of this compound derivatives?

Advanced
Solvatochromism in p-polyphenylyltropylium salts (e.g., phenylthis compound) reveals intramolecular charge-transfer transitions. Bathochromic shifts in polar solvents correlate with enhanced cation stabilization, enabling:

  • Quantitative assessment of electron-donating substituents (e.g., cyclopropyl groups) via UV-Vis .
  • Comparative analysis of solvent polarity effects on cation stability, critical for optimizing reaction media .

What methodologies are used to study stereochemical control in polymerizations initiated by this compound?

Advanced
Stereoregulation is investigated using chiral monomers like (S)-(1-methylpropyl) vinyl ether (BVE) and (-)-menthyl vinyl ether (MVE):

  • Optical activity measurements : Polymer tacticity is inferred from specific rotation data .
  • Temperature-dependent studies : Lower temperatures (e.g., -40°C) enhance stereoregularity by reducing thermal motion .
    These experiments test theories of stereoregulation in alkyl vinyl ethers, where free-ion propagation favors isotactic sequences .

How do counterion effects influence the reactivity of this compound in non-aqueous systems?

Advanced
The hexachloroantimonate (SbCl₆⁻) counterion:

  • Stabilizes the tropylium cation via weak ion pairing, enabling high electrophilicity .
  • Minimizes ion aggregation in low-polarity solvents (e.g., CH₂Cl₂), promoting free-ion propagation .
    Comparative studies with tetrafluoroborate (BF₄⁻) or perchlorate (ClO₄⁻) salts highlight SbCl₆⁻’s superior compatibility with carbocation stability .

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